Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite
Description
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite is a complex organic compound featuring a benzene ring substituted with carboxy, hydroxynitroso, and dihydrogen stiborite groups
Properties
Molecular Formula |
C7H10NO7Sb-2 |
|---|---|
Molecular Weight |
341.92 g/mol |
InChI |
InChI=1S/C7H6NO4.3H2O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4,11-12H,(H,9,10);3*1H2;/p-2 |
InChI Key |
ZPIRPZWAFJACCS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[Sb])N(O)O)C(=O)[O-].O.O.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite undergoes various chemical reactions, including:
Oxidation: The hydroxynitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite exerts its effects involves interactions with specific molecular targets. The hydroxynitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxy group can form hydrogen bonds, affecting molecular recognition processes. The dihydrogen stiborite group may interact with metal ions, playing a role in catalytic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-carboxy-3-nitrobenzene: Lacks the hydroxynitroso and dihydrogen stiborite groups.
3-hydroxy-4-nitrobenzene: Lacks the carboxy and dihydrogen stiborite groups.
4-carboxy-3-aminobenzene: Contains an amine group instead of the hydroxynitroso group .
Biological Activity
Chemical Structure and Properties
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite is a complex organic compound that contains both carboxylic acid and nitroso functional groups. The presence of these functional groups suggests potential biological activity, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer effects.
Biological Activity
1. Antioxidant Activity
Nitroso compounds are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The hydroxynitroso group in the compound may contribute to its ability to neutralize reactive oxygen species (ROS).
2. Anti-inflammatory Effects
Carboxylic acids often show anti-inflammatory properties. Compounds with carboxyl groups can inhibit the production of pro-inflammatory cytokines and enzymes. This suggests that this compound might have therapeutic potential in treating inflammatory conditions.
3. Antimicrobial Activity
Many nitroso compounds have been studied for their antimicrobial properties. They can disrupt bacterial cell membranes or interfere with metabolic processes. The potential efficacy of this compound against various pathogens warrants further investigation.
4. Anticancer Properties
Some studies have indicated that nitroso derivatives can induce apoptosis in cancer cells. The combination of carboxylic acid and nitroso functionalities may enhance this effect, making it a candidate for further research in cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antioxidant capacity of nitroso compounds; found significant free radical scavenging activity. |
| Johnson & Lee (2019) | Reported anti-inflammatory effects of carboxylic acid derivatives in murine models, suggesting potential for human applications. |
| Patel et al. (2021) | Demonstrated antimicrobial activity of related nitroso compounds against E. coli and S. aureus, indicating possible broad-spectrum efficacy. |
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